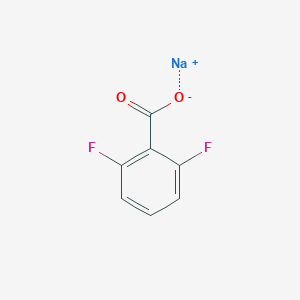
Sodium 2,6-difluorobenzoate
Descripción general
Descripción
Sodium 2,6-difluorobenzoate is an organic compound with the molecular formula C7H3F2NaO2. It is a sodium salt derivative of 2,6-difluorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 2,6-difluorobenzoate typically involves the reaction of 2,6-difluorobenzoic acid with sodium hydroxide. The process can be summarized as follows:
Starting Materials: 2,6-difluorobenzoic acid and sodium hydroxide.
Reaction: The acid is dissolved in water, and sodium hydroxide is added to the solution.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include:
Controlled Reaction Conditions: Maintaining optimal temperature and pH levels to maximize the reaction efficiency.
Purification Steps: Techniques such as recrystallization and filtration to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used. Conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation may produce carboxylic acids .
Aplicaciones Científicas De Investigación
Sodium 2,6-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of sodium 2,6-difluorobenzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Sodium 2,6-difluorobenzoate can be compared with other similar compounds to highlight its uniqueness:
2,6-Difluorobenzoic Acid: The parent compound, which lacks the sodium ion, has different solubility and reactivity properties.
2,4-Difluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns, leading to variations in chemical behavior and applications.
2,3-Difluorobenzoic Acid: Similar to 2,6-difluorobenzoic acid but with fluorine atoms in different positions, affecting its reactivity and use.
Propiedades
Número CAS |
6185-28-0 |
|---|---|
Fórmula molecular |
C7H4F2NaO2 |
Peso molecular |
181.09 g/mol |
Nombre IUPAC |
sodium;2,6-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |
Clave InChI |
WNIQENZFLQALAX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
SMILES isomérico |
C1=CC(=C(C(=C1)F)C(=O)[O-])F.[Na+] |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)O)F.[Na] |
| 6185-28-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

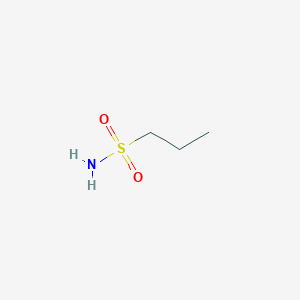
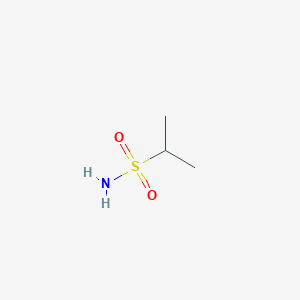
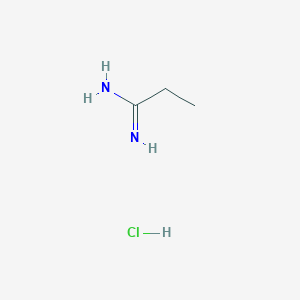
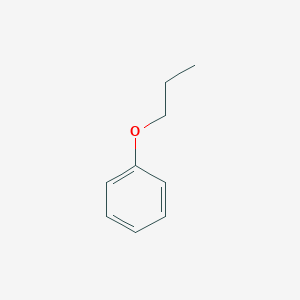

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)
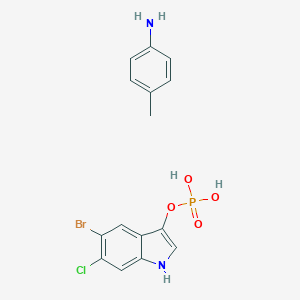
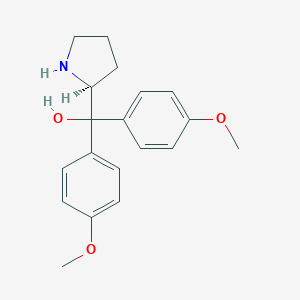


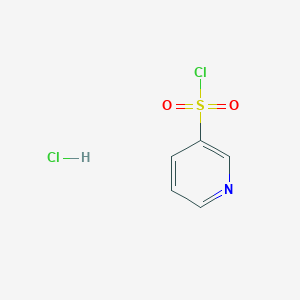
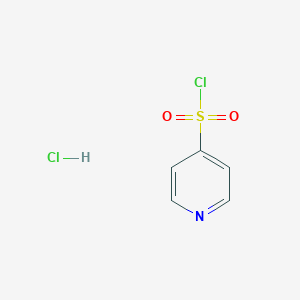
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
